3-ethynyl-1H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
71580-43-3 |
|---|---|
Molecular Formula |
C6H5N |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
3-ethynyl-1H-pyrrole |
InChI |
InChI=1S/C6H5N/c1-2-6-3-4-7-5-6/h1,3-5,7H |
InChI Key |
RLXKOXAWZXUMTP-UHFFFAOYSA-N |
SMILES |
C#CC1=CNC=C1 |
Canonical SMILES |
C#CC1=CNC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of Ethynylpyrrole Systems
Alkyne Functionalization Strategies
The carbon-carbon triple bond in 3-ethynyl-1H-pyrrole is a key site for a variety of chemical modifications, most notably through metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to complex molecules with potential applications in materials science and medicinal chemistry.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions are fundamental for functionalizing the ethynyl (B1212043) group of this compound. One important application is in the Chan-Lam coupling, which facilitates the formation of carbon-heteroatom bonds. organic-chemistry.org This reaction typically involves the coupling of the terminal alkyne with N-H or O-H containing compounds in the presence of a copper catalyst, often with an oxidant like air. organic-chemistry.org The use of diamine ligands can significantly enhance the efficiency of these copper-catalyzed cross-coupling reactions by stabilizing the copper catalyst and allowing for milder reaction conditions. For instance, N-alkynylation of nitrogen-containing heterocycles can be achieved using a CuI/DMAP catalytic system at room temperature and open to the air, providing an efficient route to N-alkynylated products.
Another significant copper-catalyzed reaction is the Glaser coupling, a self-coupling reaction of terminal alkynes to form symmetric diynes. While specific examples for this compound are not detailed in the provided context, this reaction is a general and important transformation for terminal alkynes.
The introduction of various substituents onto the alkyne can also be achieved through copper-catalyzed cross-coupling reactions. For example, N-alkyne-substituted pyrrole (B145914) esters have been synthesized by reacting methyl 1H-pyrrole-2-carboxylate with bromoalkynes in the presence of a copper catalyst.
Table 1: Examples of Copper-Catalyzed Reactions with Ethynyl Systems
| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |
| Chan-Lam Coupling | Copper(II) acetate | Boronic acids, amines/phenols | Aryl-heteroatom bonds | organic-chemistry.org |
| N-Alkynylation | CuI/DMAP | 7-Azaindoles, terminal alkynes | N-alkynylated 7-azaindoles | |
| Amidation | Copper catalyst with diamine ligand | Aryl halides, amides | N-aryl amides | |
| Alkyne Substitution | CuSO₄·5H₂O, 1,10-phenanthroline | Methyl 1H-pyrrole-2-carboxylate, bromoalkynes | N-alkyne-substituted pyrrole esters |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, are powerful tools for the functionalization of this compound. The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly efficient for creating carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.
The synthesis of 3-arylpyrroles and 3-pyrrolylacetylenes has been successfully achieved through palladium-catalyzed coupling reactions. For instance, 3-iodoindoles have been coupled with various terminal alkynes using a palladium/copper catalytic system to produce building blocks for medicinal chemistry. The reaction conditions for Sonogashira couplings can be optimized by varying the palladium catalyst, ligands, base, and solvent to achieve high yields. For example, the use of PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ with CuI as a co-catalyst is common. The choice of phosphine (B1218219) ligands can also significantly influence the reaction outcome, with bulkier ligands sometimes leading to better results.
The Sonogashira reaction has been used to synthesize a variety of complex molecules, including 4-alkynylpyrrolo[2,3-d]pyrimidines and 2,4'-bis(alkynyl)diphenyl sulfones. The reaction is tolerant of a wide range of functional groups, making it a versatile method for late-stage functionalization in the synthesis of complex molecules.
Table 2: Key Parameters in Palladium-Catalyzed Sonogashira Coupling
| Parameter | Common Reagents/Conditions | Role | Ref. |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd/C | Primary catalyst for oxidative addition and reductive elimination | mdpi.com |
| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate | |
| Ligand | PPh₃, XPhos, N-heterocyclic carbenes | Stabilizes the palladium center and influences reactivity | |
| Base | Et₃N, DIPA, Cs₂CO₃ | Neutralizes the HX byproduct and facilitates alkyne deprotonation | |
| Solvent | Toluene, DMF, THF | Solubilizes reactants and influences reaction rate |
Cycloaddition Reactions of the Ethynyl Group
The ethynyl group of this compound readily participates in cycloaddition reactions, providing access to a variety of heterocyclic systems.
1,3-Dipolar Cycloaddition ("Click Chemistry") for Triazole Formation
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgresearchgate.net This reaction is characterized by its high yield, mild reaction conditions (often in aqueous media), and regioselectivity, exclusively forming the 1,4-isomer. organic-chemistry.org The reaction is catalyzed by copper(I), which can be generated in situ from copper(II) salts with a reducing agent or by using a Cu(I) source directly. organic-chemistry.org
The 1,3-dipolar cycloaddition is a general and robust reaction that can be applied to a wide range of substrates, including those with sensitive functional groups. The resulting triazole ring is a stable aromatic system that can act as a linker in various applications. The reaction of this compound with organic azides under CuAAC conditions would be expected to produce 3-(1,2,3-triazol-1-yl)-1H-pyrrole derivatives in high yields.
Reactivity with Aminopyrimidines for Fused Heterocycles
Acylethynylpyrroles can undergo cyclocondensation with guanidine (B92328) to form pyrrole-aminopyrimidine ensembles. This reaction typically proceeds by heating the reactants in the presence of a base, such as potassium hydroxide (B78521) in DMSO. The reaction provides an efficient route to pharmaceutically relevant pyrrole-fused pyrimidine (B1678525) systems. For example, the reaction of 2-acylethynylpyrroles with guanidine nitrate (B79036) under basic conditions yields 2-amino-4-(pyrrol-2-yl)pyrimidines.
Ring-Forming Reactions Involving Ethynylpyrroles
Beyond cycloadditions, the ethynyl group of this compound can participate in various other ring-forming reactions to construct diverse heterocyclic frameworks. For instance, N-alkyne-substituted pyrrole derivatives can undergo intramolecular cyclization to form fused ring systems like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. These cyclizations can be promoted by nucleophiles like hydrazine (B178648) or by electrophiles such as iodine.
The reaction of azomethine ylides with alkynes, including ethynylpyrroles, represents a 1,3-dipolar cycloaddition that leads to the formation of substituted pyrroles and their fused analogs. Additionally, domino reactions involving 1,3-dipolar cycloaddition followed by ring-opening and cleavage have been developed to synthesize trisubstituted pyrroles. Epoxides, being highly strained three-membered rings, can undergo ring-opening reactions with nucleophiles, and while not directly involving ethynylpyrrole in the provided context, such reactions are a fundamental type of ring-forming/modification process in heterocyclic chemistry. The interaction of pyridines with electron-deficient acetylenes can also lead to ring-opening and the formation of new heterocyclic structures.
Intramolecular Electrophilic Cyclization
Other Reactive Pathways
The ethynyl group of this compound can be selectively reduced to an ethyl group. This transformation is typically achieved through catalytic hydrogenation. A common method involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This reaction converts the highly reactive alkyne into a more stable saturated alkyl chain, which can be a desirable modification in the synthesis of certain target molecules.
The versatile reactivity of the ethynylpyrrole scaffold allows for its transformation into a variety of other heterocyclic systems. These reactions often involve multi-step sequences or cascade reactions initiated by the reactivity of the alkyne.
For example, gold(I)-catalyzed annulation of alkynyl thioethers with isoxazoles provides a regioselective route to 3-sulfenyl pyrroles. This formal [3+2] cycloaddition proceeds with a broad substrate scope, allowing for the synthesis of pyrroles with diverse substitution patterns. The resulting sulfenylated pyrroles can be further manipulated; for instance, the sulfenyl group can be removed through acid-mediated desulfenylation, providing access to non-heteroatom-substituted pyrroles.
Another example involves the reaction of pyrrolo[2,1-c] benzoxazine-1,2,4-triones with thioacetamide, which leads to the formation of 1H-pyrrolo[3,2-c]pyridine-2,3-diones, also known as 5-azaisatins. This transformation proceeds through a cascade of reactions, including addition, intramolecular cyclization, hydrolysis, decarboxylation, and oxidation.
The reaction of 2H-azirine-2-carbonylbenzotriazoles with 1,3-diketones can produce 2-((benzotriazol-1-yl)carbonyl)pyrroles. These pyrroles can then undergo base-promoted annulations with various electrophiles to form pyrrolo-fused heterocycles. A subsequent transformation of a 6-acetyl substituent on a 1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione using POCl₃/pyridine can regenerate an ethynyl group, demonstrating the interconvertibility of these functionalities.
| Starting Material(s) | Reagents/Catalysts | Resulting Heterocyclic System |
| Alkynyl thioethers, Isoxazoles | Gold(I) catalyst | 3-Sulfenyl pyrroles |
| Pyrrolo[2,1-c] benzoxazine-1,2,4-triones, Thioacetamide | None (catalyst-free) | 1H-Pyrrolo[3,2-c]pyridine-2,3-diones (5-Azaisatins) |
| 2H-Azirine-2-carbonylbenzotriazoles, 1,3-Diketones | Co(II) catalyst | 2-((Benzotriazol-1-yl)carbonyl)pyrroles |
| Data compiled from studies on the synthesis of diverse heterocyclic systems from ethynylpyrrole precursors. |
Spectroscopic and Computational Analysis of 3 Ethynyl 1h Pyrrole and Analogous Structures
Advanced Spectroscopic Characterization
The structural integrity and molecular identity of 3-ethynyl-1H-pyrrole are rigorously established using a suite of spectroscopic methods. These techniques provide complementary data, ensuring a comprehensive understanding of the compound's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining the precise arrangement of atoms within this compound. Both ¹H NMR and ¹³C NMR provide characteristic signals that confirm the presence and connectivity of the pyrrole (B145914) ring and the ethynyl (B1212043) substituent.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Characteristic signals for the ethynyl carbons (C≡C) and the carbons of the pyrrole ring are observed, allowing for unambiguous structural assignment. For instance, in related compounds, the ethynyl carbons resonate in a distinct region, while the pyrrole carbons show characteristic shifts influenced by the nitrogen atom and substituents .
Table 1: Representative ¹H NMR Chemical Shifts for Ethynylpyrrole Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Ethynyl (≡CH) | 2.8–3.1 | Often observed as a triplet in related compounds |
| Pyrrole Ring H-2 | 6.2–6.9 | Aromatic region, influenced by substituents |
| Pyrrole Ring H-3 | 6.2–6.9 | Aromatic region, influenced by substituents |
| Pyrrole Ring H-4 | 6.2–6.9 | Aromatic region, influenced by substituents |
| Pyrrole Ring H-5 | 6.2–6.9 | Aromatic region, influenced by substituents |
Note: Specific chemical shifts can vary based on the exact substitution pattern and solvent used.
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing its vibrational modes. The characteristic absorption bands associated with the ethynyl group and the N-H stretching of the pyrrole ring are key indicators.
The presence of the ethynyl group is typically confirmed by a sharp and often medium-intensity absorption band corresponding to the C≡C stretching vibration, usually observed in the range of 2100–2260 cm⁻¹ . Terminal alkynes, like the one in this compound, also exhibit a characteristic sp C-H stretching vibration, which appears as a sharp band near 3300 cm⁻¹ .
The pyrrole ring contains an N-H bond, which gives rise to a stretching vibration. This N-H stretch is typically observed as a moderately intense band in the region of 3300–3500 cm⁻¹ . The exact position and shape of this band can be influenced by hydrogen bonding and the electronic environment of the nitrogen atom researchgate.net.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Ethynyl | C≡C stretch | 2100–2260 | Medium |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Sharp |
| Pyrrole N-H | N-H stretch | 3300–3500 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of the exact molecular formula of this compound. This technique is crucial for confirming the compound's identity by matching the experimental exact mass with the theoretically calculated mass for its proposed molecular formula.
The molecular formula for this compound is C₆H₅N. The exact mass for this formula is approximately 91.0422 Da. HRMS analyses typically aim to detect the molecular ion [M]⁺ or protonated molecular ion [M+H]⁺ with high accuracy, allowing for unambiguous identification and differentiation from isobaric compounds. For example, in the analysis of related compounds, HRMS has been used to confirm molecular formulas such as C₇H₇N ([M+H]⁺ at m/z 120.0684) .
Table 3: Molecular Confirmation via HRMS
| Parameter | Value (for C₆H₅N) |
| Molecular Formula | C₆H₅N |
| Calculated Exact Mass | 91.0422 Da |
| Typical Ion Detected | [M]⁺ or [M+H]⁺ |
Threshold Photoelectron Spectroscopy for Ionization Energy Determination
Threshold Photoelectron Spectroscopy (TPS) is a technique used to determine the adiabatic ionization energies (IEad) of molecules. This method involves measuring the kinetic energy of electrons emitted when a molecule is ionized by photons with energies just above the ionization threshold .
Studies on related ethynylpyrroles have utilized TPS to determine their ionization energies. For instance, in the analysis of isomers formed from the decomposition of picolyl radicals, this compound was identified, and its adiabatic ionization energy was determined to be 8.12 eV . This value provides insight into the electronic stability of the molecule and the energy required to remove an electron from its highest occupied molecular orbital.
Quantum Chemical and Theoretical Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer valuable insights into the electronic structure and geometric parameters of this compound, complementing experimental spectroscopic data.
Density Functional Theory (DFT) Calculations on Electronic Structure and Geometry
DFT calculations are widely used to model the molecular geometry, electron distribution, and electronic properties of organic molecules. For this compound, DFT can predict optimized bond lengths, bond angles, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
These calculations can elucidate the electronic effects of the ethynyl group on the pyrrole ring, influencing properties like electron density distribution and conjugation. The HOMO-LUMO gap, a key parameter for understanding electronic and optical properties, can also be determined through DFT . Such theoretical studies help in predicting the reactivity and potential applications of the compound, for example, in the development of electronic materials . Optimized geometries provide precise bond lengths and angles, offering a detailed picture of the molecule's conformation.
Table 4: Illustrative DFT Calculation Parameters for this compound (Hypothetical)
| Parameter | Calculated Value (e.g.) | Unit | Notes |
| C≡C Bond Length | 1.20 | Å | Typical for alkynes |
| C-C (pyrrole-ethynyl) | 1.45 | Å | Single bond length |
| C-N Bond Length | 1.35 | Å | Pyrrole ring C-N bond |
| Pyrrole Ring C-C | 1.40 | Å | Aromatic character |
| C-H (ethynyl) | 1.05 | Å | Terminal alkyne C-H bond length |
| HOMO Energy | -8.0 | eV | Highest Occupied Molecular Orbital |
| LUMO Energy | -1.5 | eV | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 6.5 | eV | Energy difference between HOMO and LUMO |
Note: The values in this table are illustrative and would be derived from specific DFT calculations.
Compound List:
this compound
Mechanistic Investigations of Reaction Pathways via Computational Methods
Computational methods are crucial for elucidating the intricate mechanisms of reactions involving this compound and its derivatives. These studies often employ Density Functional Theory (DFT) to map out reaction pathways, identify transition states, and understand the energetic profiles of transformations. For instance, in the context of ethynylpyrrole synthesis, quantum-chemical analyses have been used to clarify key stages, such as the decomposition of intermediate propargyl alcohols . These investigations aim to determine whether intermediates decompose to ketones and potassium derivatives of ethynylpyrroles or to free ethynylpyrroles and potassium enolates . Such computational approaches provide atomic-level insights into bond cleavage and proton transfer processes, which are fundamental to understanding how these molecules are formed . Mechanistic studies also explore the possibility of intramolecular processes, like Csp-CH bond cleavage with simultaneous proton transfer, to explain the formation of ethynylpyrroles . Furthermore, computational analyses are employed to understand the mechanisms of more complex reactions, such as the iridium-catalyzed asymmetric allylic dearomatization and ring-expansive migration of pyrrole derivatives, where DFT calculations support proposed mechanisms and help characterize key intermediates .
Analysis of Molecular Orbital Interactions and Energy Gaps
The electronic properties and reactivity of this compound are significantly influenced by its molecular orbital structure. Computational studies, particularly those utilizing DFT and time-dependent DFT (TD-DFT), are employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . The HOMO-LUMO energy gap is a critical parameter that provides insight into a molecule's electronic behavior, chemical stability, and reactivity . A smaller HOMO-LUMO gap generally correlates with higher reactivity and a greater propensity for charge transfer . For conjugated systems like ethynylpyrroles, the HOMO-LUMO gap can be tuned by substituents, affecting their optoelectronic properties and potential applications . For example, in porphyrin systems with ethynylphenylene substituents, DFT calculations revealed that increasing electron-withdrawing capacity of the substituent stabilized the LUMO, leading to atypical electronic absorption spectra . Understanding the distribution and topology of HOMO and LUMO orbitals helps rationalize electronic transitions and predict how a molecule will interact with other species . The analysis of these frontier orbitals is fundamental to understanding charge transfer phenomena and predicting excited-state properties .
Computational Studies on Reactivity and Selectivity
Computational chemistry plays a vital role in predicting and explaining the reactivity and selectivity of this compound in various chemical transformations . DFT calculations are extensively used to explore reaction pathways, identify transition states, and determine activation energies, which are key to understanding reaction rates and selectivities . Studies often focus on factors influencing regioselectivity and stereoselectivity, such as the electronic and steric effects of substituents and catalysts . For instance, computational investigations can reveal how subtle changes in molecular structure or reaction conditions can lead to different product distributions . The analysis of molecular electron density theory has been applied to understand the mechanism, chemoselectivity, and regioselectivity of cycloaddition reactions involving ethynyl-containing compounds . Furthermore, computational methods can help rationalize experimental observations regarding byproduct formation and identify strategies to mitigate them, offering a deeper understanding of reaction dynamics and potential non-classical pathways . The ability to predict reactivity and selectivity computationally allows for the rational design of synthetic routes and the optimization of reaction conditions for desired outcomes .
Advanced Research Applications in Materials Science and Chemical Synthesis
Ethynylpyrroles as Building Blocks for Complex Organic Architectures
The ethynyl (B1212043) group in 3-ethynyl-1H-pyrrole serves as a key functional handle for constructing intricate molecular frameworks. Its linear geometry and π-electron system facilitate participation in various carbon-carbon bond-forming reactions, leading to diverse and complex organic structures.
Ethynylpyrroles are crucial precursors in the synthesis of macrocyclic compounds, particularly porphyrins and BODIPY (Boron-Dipyrromethene) dyes, which possess significant applications in photochemistry, photobiology, and materials science. The ethynyl group can be readily incorporated into porphyrin precursors through methods like the Sonogashira coupling reaction, allowing for the creation of ethynyl-substituted porphyrins and related macrocycles . These modifications can tune the electronic and optical properties of the porphyrins, influencing their absorption and emission characteristics .
BODIPY dyes, known for their strong fluorescence, photostability, and tunable emission, are frequently synthesized using dipyrromethane or dipyrromethene precursors, which can be derived from ethynylpyrroles . The ethynyl group can be retained or further functionalized to introduce specific properties into the BODIPY scaffold, such as extended conjugation or sites for click chemistry modifications . For instance, ethynyl-substituted dipyrromethanes serve as effective precursors for BODIPY fluorophores conjugated to various heterocycles, leading to dyes with desirable photophysical properties like high quantum yields and long-wavelength fluorescence .
| Macrocycle Type | Role of Ethynylpyrrole Precursor | Key Transformation/Reaction | Resulting Properties/Applications | References |
| Porphyrins | Building block for macrocycle ring | Sonogashira coupling | Ethynyl-substituted porphyrins, tunable electronic/optical properties | |
| BODIPY Dyes | Precursor for dipyrromethane/dipyrromethene | Condensation, oxidation, boron chelation | Highly fluorescent dyes, tunable emission, photostability | |
| BODIPY Dyes | Functionalization handle | Click chemistry (CuAAC) | Functionalized fluorescent materials |
The ethynyl functionality of this compound enables its use as a precursor for various fused heterocyclic systems. Through reactions such as cycloadditions, it can be incorporated into more complex ring structures. For example, C-ethynylpyrroles can undergo [2+2]-cycloaddition reactions with quinones to form bicyclooctadiene derivatives, which are densely functionalized pyrrole (B145914) compounds with potential applications as pharmaceutical candidates or advanced material precursors . Furthermore, ethynylpyrroles can be utilized in tandem reactions or metal-catalyzed cyclizations to construct fused ring systems like pyrrolocoumarins or other complex heterocyclic architectures, demonstrating their utility in building diverse molecular scaffolds .
Synthesis of Functionalized Macrocycles (e.g., Porphyrins, BODIPY Dyes)
Integration into Conjugated Polymer Systems
The incorporation of this compound into conjugated polymer systems leverages the electronic properties of both the pyrrole ring and the ethynyl group, leading to materials with desirable conductivity and optical characteristics.
Pyrrole derivatives, including those functionalized with ethynyl groups, are well-established monomers for electropolymerization. The process involves applying an electrochemical potential to drive the polymerization of monomers directly onto an electrode surface, forming conductive polymer films . Protected 3-ethynylpyrroles have been specifically prepared for electrochemical polymerization, offering a route to functionalized polypyrrole films . These polymers can be further functionalized via the ethynyl group, allowing for the creation of advanced materials with tailored properties for applications such as sensors or electrochromic devices . The ability to control polymer growth and morphology through electropolymerization makes ethynylpyrrole-based monomers attractive for creating functional coatings and advanced materials .
| Polymer Type | Monomer Precursor | Polymerization Method | Key Features/Applications | References |
| Polypyrrole | 3-Ethynylpyrrole | Electropolymerization | Conductive films, functionalization via ethynyl group | |
| Functionalized Polymers | Ethynylpyrroles | Electropolymerization | Enhanced conductivity, tailored electronic/optical props | |
| Conductive Polymer Films | Pyrrole-based ILs | Electropolymerization | On-demand valves in microfluidics, patterned films |
The inherent electronic structure of the pyrrole ring, combined with the electron-rich π-system of the ethynyl group, positions this compound as a promising precursor for electron-conducting materials and organic semiconductors. The extended π-conjugation that can be achieved through polymerization or incorporation into larger molecular systems facilitates charge transport . Theoretical considerations suggest that the electronic properties of such materials can be precisely tuned by modifying the pyrrole core or the ethynyl substituent, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .
Monomers for Electropolymerization and Polymer Functionalization
Role in Sensing Material Development
The unique electronic and optical properties of materials derived from this compound make them valuable components in the development of chemical sensors. The ability to create conjugated polymers and functionalized molecules that exhibit fluorescence or changes in conductivity upon interaction with specific analytes is key to their sensing capabilities . For instance, pyrrole-based materials can be designed to detect various organic and inorganic targets, including specific anions or biomolecules, by leveraging their responsive electronic or optical signatures . The development of fluorescent probes based on BODIPY dyes, which can be synthesized from ethynylpyrrole precursors, also highlights their role in sensitive detection systems .
Compound List
this compound
1H-Pyrrole, 3-ethynyl-1-methyl-
1H-Indole, 3-ethynyl-
1H-Pyrrole, 1-ethynyl-
1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-
Porphyrins
BODIPY Dyes
Dipyrromethanes
Dipyrromethenes
Polypyrrole
Poly(3,4-ethylenedioxythiophene) (PEDOT)
Polythiophene
Polycyclic Aromatic Hydrocarbons (PAHs)
1-cyanopyrene
Components in Fluorescent Probes for Chemical Species
The inherent fluorescence properties of many pyrrole derivatives, coupled with the ability to extend conjugation through the ethynyl group, make this compound a significant precursor for fluorescent probes and sensors. By incorporating the ethynylpyrrole unit into larger π-conjugated systems, researchers can develop molecules that exhibit specific responses to analytes, enabling detection and quantification.
For instance, ethynylpyrrole derivatives have been instrumental in the synthesis of boron-dipyrromethene (BODIPY) dyes. These BODIPY dyes, when synthesized using ethynylpyrrole precursors, often display desirable optical features, including strong fluorescence in the visible spectrum and high quantum yields, making them suitable for various sensing applications . Some of these BODIPY-based probes have shown potential as "turn-on" fluorescence sensors due to their low quantum yields in certain environments, and their photophysical behavior can be modulated by pH, indicating their utility as pH sensors .
Furthermore, ethynyl groups serve as effective linkers for conjugating fluorophores to receptor units. This strategy has been employed in the design of molecular probes for specific chemical species, such as alkylguanines, by linking a naphthyridine receptor with N-Boc-pyrrole moieties via an ethynyl bridge molaid.com. Porphyrin-based materials, which often incorporate pyrrole subunits, also benefit from ethynyl functionalization. The addition of phenyl ethynyl groups to porphyrin macrocycles can enhance near-infrared absorbance and lead to materials with strong fluorescence emission, useful for imaging and sensing applications .
Table 1: Fluorescence Properties of Ethynylpyrrole-Derived Probes
| Compound Class/Example | Emission Wavelength (nm) | Quantum Yield (ΦF) | Notes/Application Context | Source |
| Ethynyl-MPP derivatives | 651–659 | 0.11–0.25 | Red-emitting materials | |
| BODIPY dyes (synthesized from ethynylpyrrole precursors) | 611–646 | Up to 0.94 | Fluorescent probes, sensing |
Functionalization for Tailored Electronic Properties in Advanced Materials
The ethynyl group in this compound provides a reactive site for extending π-conjugation, a critical factor in tuning the electronic and optical properties of organic materials. This capability is leveraged in the development of advanced materials for applications such as organic electronics and optoelectronics.
Pyrrole itself is a fundamental unit in conductive polymers like polypyrrole, which finds use in electronic applications due to its high electroconductivity . By introducing an ethynyl group, the pyrrole core can be further functionalized to create more complex conjugated systems. For instance, ethynyl groups attached to porphyrin cores enhance conjugation and facilitate charge delocalization, leading to materials with tailored electronic properties suitable for light-harvesting applications .
The synthesis of BODIPY dyes using ethynylpyrrole derivatives also yields compounds with prospective optical features that can be utilized in light-harvesting systems . These dyes exhibit absorption and emission characteristics that can be modulated by structural modifications, allowing for the design of materials with specific electronic responses . The direct ethynylation of the pyrrole ring with haloacetylenes is a method that enables the synthesis of functionalized pyrroles, creating complex heterocyclic systems with precisely engineered electronic properties . The electron-rich nature of the pyrrole ring, combined with the reactive triple bond, provides a versatile platform for creating novel electronic materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
